N~1~-(3,5-difluorophenyl)-N~3~-(phenylsulfonyl)-beta-alaninamide
Vue d'ensemble
Description
N~1~-(3,5-difluorophenyl)-N~3~-(phenylsulfonyl)-beta-alaninamide, also known as DFP-10825, is a small molecule inhibitor that has been recently developed for scientific research purposes. It is a highly selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is a key enzyme involved in the regulation of insulin signaling and glucose metabolism.
Mécanisme D'action
N~1~-(3,5-difluorophenyl)-N~3~-(phenylsulfonyl)-beta-alaninamide acts as a competitive inhibitor of PTP1B by binding to the catalytic site of the enzyme. This prevents the dephosphorylation of insulin receptor substrate (IRS) proteins, which are essential for insulin signaling. As a result, insulin signaling is enhanced, leading to increased glucose uptake and improved glucose homeostasis. This compound has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in energy metabolism and glucose uptake.
Biochemical and Physiological Effects:
This compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of obesity and diabetes. It also reduces body weight and adiposity by increasing energy expenditure and reducing food intake. This compound has been shown to have anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines in adipose tissue. In addition, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
N~1~-(3,5-difluorophenyl)-N~3~-(phenylsulfonyl)-beta-alaninamide is a highly selective inhibitor of PTP1B, which makes it an ideal tool for studying the role of PTP1B in insulin signaling and glucose metabolism. Its specificity also reduces the risk of off-target effects. However, this compound has a relatively short half-life and requires frequent dosing in animal studies. In addition, its solubility in aqueous solutions is limited, which can make it difficult to administer in vivo.
Orientations Futures
N~1~-(3,5-difluorophenyl)-N~3~-(phenylsulfonyl)-beta-alaninamide has shown promising results in preclinical studies, and further research is needed to determine its potential therapeutic applications in humans. Future studies should focus on optimizing the dosing regimen and formulation of this compound to improve its pharmacokinetic properties. In addition, the safety and efficacy of this compound should be evaluated in clinical trials. Finally, the potential of this compound as a tool for studying PTP1B and insulin signaling should be further explored.
Applications De Recherche Scientifique
N~1~-(3,5-difluorophenyl)-N~3~-(phenylsulfonyl)-beta-alaninamide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and obesity. PTP1B is a negative regulator of insulin signaling, and its inhibition by this compound can enhance insulin sensitivity and glucose uptake in skeletal muscle and adipose tissue. This compound has also been shown to reduce body weight and improve glucose homeostasis in animal models of obesity and diabetes. In addition, this compound has been investigated for its potential anti-inflammatory and anticancer properties.
Propriétés
IUPAC Name |
3-(benzenesulfonamido)-N-(3,5-difluorophenyl)propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O3S/c16-11-8-12(17)10-13(9-11)19-15(20)6-7-18-23(21,22)14-4-2-1-3-5-14/h1-5,8-10,18H,6-7H2,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFAWYHLNUDLFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCC(=O)NC2=CC(=CC(=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.